molecular formula C19H19N3O2S B11176602 2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11176602
M. Wt: 353.4 g/mol
InChI Key: OHHWCRWZGSBORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide: is a synthetic compound with an intriguing molecular structure. It belongs to the class of phenoxy acetamides and has gained attention due to its potential pharmacological applications .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is as follows:

Industrial Production:: Industrial production methods may vary, but the synthetic route described above provides a foundation for large-scale production.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: Compound (10) converts to the phenoxy acid (11) via hydrolysis.

    Coupling Reaction: The coupling reaction between (11) and 2-amino-4-(4-bromophenyl)thiazole (12) leads to compound (13).

Common Reagents and Conditions::

Scientific Research Applications

This compound has been explored in various scientific fields:

    Chemistry: Its unique structure makes it an interesting target for further chemical investigations.

    Biology: Researchers study its interactions with biological molecules.

    Medicine: Potential therapeutic applications are being explored.

    Industry: Its industrial applications may include materials science or drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs of this compound mentioned in the literature, its uniqueness lies in the combination of phenoxy and thiadiazole moieties. Further comparative studies are needed to fully understand its distinct properties.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-phenoxy-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H19N3O2S/c1-14(15-8-4-2-5-9-15)12-18-21-22-19(25-18)20-17(23)13-24-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,22,23)

InChI Key

OHHWCRWZGSBORW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NN=C(S1)NC(=O)COC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.